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The enantioselective cyclopropenation of alkynes is a powerful transformation in organic
synthesis, providing access to highly strained and synthetically versatile cyclopropenes.
These three-membered carbocycles are valuable building blocks in the synthesis of complex
molecules, including pharmaceuticals and natural products. The success of this reaction hinges
on the choice of a suitable chiral catalyst that can effectively control the stereochemical
outcome. This guide provides a comparative overview of prominent catalysts employed in this
transformation, supported by experimental data, to aid researchers in selecting the optimal
catalytic system for their specific needs.

Catalyst Performance Comparison

The selection of a catalyst for enantioselective cyclopropenation is often guided by the nature
of the alkyne substrate (terminal vs. internal) and the diazo reagent employed. Below is a
comparison of three leading catalyst systems: a dirhodium complex, a gold complex, and a
cobalt-porphyrin complex, highlighting their performance across various substrates.

Dirhodium(ll) Tetrakis((S)-N-
(dodecylbenzenesulfonyl)prolinate) [Rh2(S-DOSP)4]

This dirhodium catalyst has proven to be highly effective for the enantioselective
cyclopropenation of terminal alkynes with aryldiazoacetates.[1][2][3][4][5][6] It is particularly
known for its high enantioselectivity and broad substrate scope.
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4- Methyl
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tylene ate
4- Methyl
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tylene ate
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phenyldiazoacet 68 93 [2]
yne
ate
Methyl (4-
Phenylacetylene bromophenyl)dia 60 91 [2]
zoacetate

(S)-xylyIBINAP(AuCl)2 | AgSbF6

This gold(l)-based catalytic system is particularly noteworthy for its high efficiency in the

enantioselective cyclopropenation of internal alkynes with aryldiazoacetates.[7]
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Alkyne . .
Diazoacetate Yield (%) ee (%) Reference
Substrate
Ethyl (4-
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nitrophenyl)diazo 95 96 [7]
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Diphenylacetylen  nitrophenyl)diazo 88 94 [7]
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2-Hexyne nitrophenyl)diazo 85 90 [7]
acetate
1-(4- Ethyl (4-
Methoxyphenyl)-  nitrophenyl)diazo 96 97 [7]
1-propyne acetate
1-(4- Ethyl (4-
Chlorophenyl)-1-  nitrophenyl)diazo 93 95 [7]

propyne

acetate

Cobalt(ll)-Porphyrin Complex [[Co(P2)]]

This D2-symmetric chiral porphyrin cobalt(ll) complex has emerged as a highly effective

catalyst for the enantioselective cyclopropenation of terminal alkynes, particularly with

acceptor/acceptor-substituted diazo reagents.[8] It offers high yields and excellent

enantiocontrol for the formation of cyclopropenes with all-carbon quaternary stereocenters.
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Alkyne . .
Diazo Reagent Yield (%) ee (%) Reference
Substrate
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1-Hexyne phenyl- 85 95 [8]
diazomethane
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3-Phenyl-1-
phenyl- 88 96 [8]
propyne

diazomethane

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published
results. Below are generalized protocols for the enantioselective cyclopropenation of alkynes
using the discussed catalysts.

General Procedure for Rh2(S-DOSP)4-Catalyzed
Cyclopropenation of Terminal Alkynes

To a solution of the terminal alkyne (5.0 mmol, 5.0 equiv) and Rh2(S-DOSP)4 (0.01 mmol, 0.01
equiv) in an appropriate solvent (e.g., hexanes, 5 mL) at room temperature is added a solution
of the aryldiazoacetate (1.0 mmol, 1.0 equiv) in the same solvent (5 mL) via syringe pump over
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a period of 4 hours. The reaction mixture is then stirred for an additional hour. The solvent is
removed under reduced pressure, and the residue is purified by column chromatography on
silica gel to afford the desired cyclopropene.[2]

General Procedure for (S)-xylylIBINAP(AuCl)2/AgSbF6-

Catalyzed Cyclopropenation of Internal Alkynes

In a nitrogen-filled glovebox, a solution of (S)-xylyIBINAP(AuCI)2 (0.025 mmol, 0.05 equiv) and
AgSbF6 (0.05 mmol, 0.1 equiv) in a suitable solvent (e.g., CH2CI2, 1 mL) is stirred for 10
minutes. The internal alkyne (1.0 mmol, 2.0 equiv) is then added, followed by the dropwise
addition of a solution of the aryldiazoacetate (0.5 mmol, 1.0 equiv) in the same solvent (2 mL)
over 30 minutes. The reaction mixture is stirred at room temperature until the diazo compound
is consumed (monitored by TLC). The mixture is then filtered through a short pad of silica gel,
and the filtrate is concentrated. The residue is purified by column chromatography to yield the
cyclopropene.

General Procedure for [Co(P2)]-Catalyzed
Cyclopropenation of Terminal Alkynes

In a glovebox, the Co(ll)-porphyrin catalyst [Co(P2)] (0.01 mmol, 0.01 equiv) is dissolved in a
solvent such as toluene (2 mL). The terminal alkyne (1.2 mmol, 1.2 equiv) is added, followed by
a solution of the acceptor/acceptor-substituted diazo reagent (1.0 mmol, 1.0 equiv) in the same
solvent (3 mL) added dropwise over 1 hour at room temperature. The reaction is stirred until
complete consumption of the diazo compound. The solvent is then evaporated, and the product
is isolated by flash column chromatography.[8]

Experimental Workflow

The general workflow for the enantioselective cyclopropenation of alkynes is a multi-step
process that requires careful execution to achieve optimal results. The following diagram
illustrates the key stages of this process.
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Caption: General experimental workflow for enantioselective cyclopropenation of alkynes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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